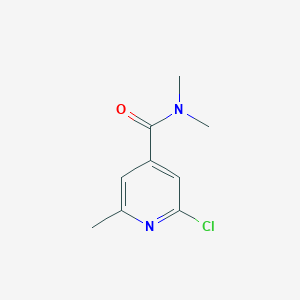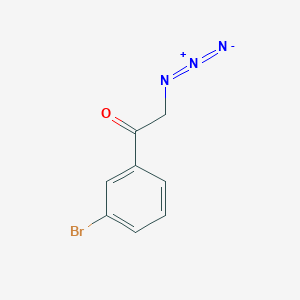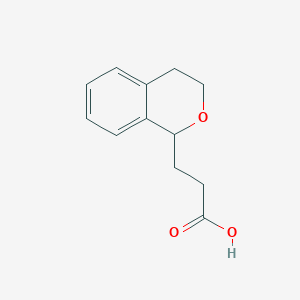
3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid is an organic compound that features an isochroman ring attached to a propionic acid moiety. Isochroman derivatives are known for their diverse biological activities and potential therapeutic applications. The presence of the isochroman ring, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring, imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid typically involves the cyclization of appropriate precursors. One common method involves the reduction and cyclization of alkyl 2-acylphenylacetates using a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA) . Another method involves the reaction of 1,2-bis-(halomethyl)-benzene with carbon monoxide and water under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity while maintaining cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring in the isochroman moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of 3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, modulating their activity. For example, some isochroman derivatives act as dopamine receptor ligands, influencing neurotransmitter signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isochroman-3-one: Another isochroman derivative with similar structural features but different functional groups.
Chroman-4-one: A related compound with a chroman ring structure, differing in the position and type of functional groups.
Indole-3-propionic acid: An indole derivative with a propionic acid moiety, known for its antioxidant properties.
Uniqueness
3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid is unique due to its specific combination of the isochroman ring and propionic acid moiety. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
3-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid |
InChI |
InChI=1S/C12H14O3/c13-12(14)6-5-11-10-4-2-1-3-9(10)7-8-15-11/h1-4,11H,5-8H2,(H,13,14) |
InChI-Schlüssel |
JHDBPPRTVRUPON-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(C2=CC=CC=C21)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


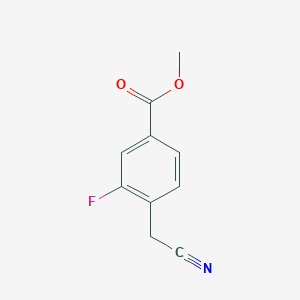
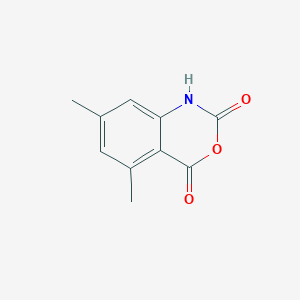
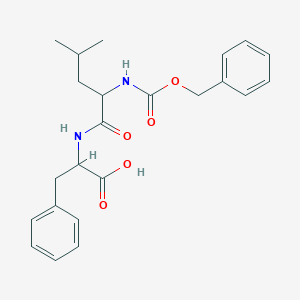

![3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B8576455.png)
![1-[4-(Trifluoromethyl)phenyl]ethanone oxime](/img/structure/B8576473.png)
![3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)aniline](/img/structure/B8576478.png)
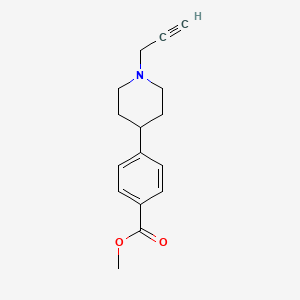

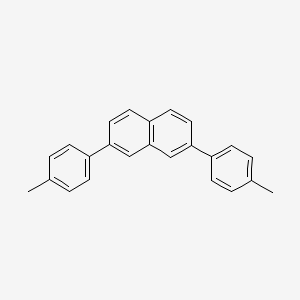
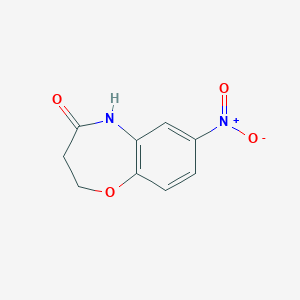
![4-N-(3-bromophenyl)-7-N,7-N-dimethylpyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B8576520.png)
